Home > Products > Building Blocks P19997 > 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine - 1707735-25-8

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Catalog Number: EVT-1721971
CAS Number: 1707735-25-8
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], a molecule found to have antiparkinsonian activity in several animal models of Parkinson's disease []. The compound was synthesized by opening the epoxide ring of Prottremin and reacting it with 1-(4-isopropylbenzyl)piperazine.

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs) []. It exhibits greater selectivity for ENT2 over ENT1. Researchers explored structural modifications of FPMINT to understand its structure-activity relationships.

5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

  • Compound Description: This series of benzoxazoles, incorporating piperazine and fluorine moieties, was designed as a potential anticancer drug scaffold [].

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-Oxadiazole Derivatives

  • Compound Description: This series of compounds was synthesized and investigated for antimicrobial activity []. Notably, some compounds (3c and 4c) showed good potency against Escherichia coli.

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound's crystal structure was determined [], but no specific biological activity was discussed in the provided abstract.

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is a potential antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors [].

1-(4-methyl-piperazin-1-yl)isoquinolines with different heteroaromatic substituents in С-3 position

  • Compound Description: This study explored the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives with various heteroaromatic substituents at the C-3 position [].

7-hidroksi-8-[4-metil-piperazin-1-yl)metil]2H-kromen-2-on

  • Compound Description: This molecule underwent computational studies, including density functional theory (DFT) calculations and molecular docking, to investigate its chemical activity and potential interactions with biological targets [].

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

  • Compound Description: Peribedil is a known drug compound whose crystal structure was analyzed in this study [].

3- (2- (4- (6-fluorobenzo (d) isoxazol-3-yl) 3,6. Dihydro-2H-pyridin-1-yl) -ethyl) -2-methyl-6,7, 8,9-tETRAHYDROPYRIDO (1,2-a) pyrimidine-4-one

  • Compound Description: This compound and its polymorphs were the subject of a patent application, highlighting processes for their preparation [].

3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one (Risperidone)

  • Compound Description: Risperidone, a known antipsychotic medication, is the focus of a patent describing an improved method for its synthesis [].

6- (4-cyclopropyl-piperidin-1-yl) -2'-methyl - [3,4 '] - bipyridine

  • Compound Description: This compound is identified as a histamine H3 receptor ligand in a patent [].

2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine

  • Compound Description: This compound and its analogs were investigated as inhibitors of the Chikungunya virus (CHIKV) []. Optimization efforts led to the identification of compound 6a, a potent CHIKV inhibitor.

9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative activity []. Compound 12 showed strong activity against several cancer cell lines and was identified as a potent DNA intercalating agent.

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [].

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound's crystal structure, in its hydrochloride salt form, was analyzed and compared to a fluorinated analog [].

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: Compound 7x acts as a potent multikinase inhibitor, targeting CDK4/CYCLIN D1 and ARK5 kinases []. It shows promising anticancer activity in vitro and in vivo.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a widely used leukemia drug that inhibits tyrosine kinases. [].

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

  • Compound Description: This pyrazolylpyrimidine derivative exhibited potent herbicidal activity, particularly against Pennisetum alopecuroides L. [].

4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine and 4-Morpholino-2-(Piperazin-1-Yl)- 7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidine 6,6-Dioxide

  • Compound Description: These two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized as potential PI3K/mTOR inhibitors [].

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with antiproliferative activity against various cancer cell lines []. It showed oral activity in a K562 xenograft model.

2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine

  • Compound Description: This compound is a potent inhibitor of the measles virus, exhibiting subnanomolar activity in cell-based assays []. It acts by inhibiting cellular dihydroorotate dehydrogenase (DHODH).

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 is a sigma-2 receptor ligand, and its derivatives were synthesized to explore their divergent effects on cytotoxicity and metabolic stimulation [].

1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone derivatives

  • Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone derivatives []. Several compounds showed promising antifungal and antibacterial activity.

(E)-1-cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoyl-hydrazinyl)-6-(2-(4-substituted-benzylidene)hydrazinyl-1,3,5,- triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquin oline carboxylic acid

  • Compound Description: A series of these compounds were synthesized and characterized, but no specific biological activity data was provided in the abstract [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent and water-soluble ACAT-1 inhibitor. It exhibits good oral absorption and is being investigated as a potential therapeutic agent for diseases associated with ACAT-1 overexpression [].

4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

  • Compound Description: This compound showed significant cytoprotective and antiulcer activity in rat models [].

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-trans-but-2-enyl)-4-pyridine-2-ylbenzamide (PG01037)

  • Compound Description: PG01037 and its analogs, designed as potential therapeutic agents for substance abuse, target the dopamine D3 receptor [].

7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound's crystal structure was determined, revealing key intramolecular and intermolecular interactions [].

5(6)-(benzimidazol-2-ylcarbamoyl)benzimidazoles and alkyl 5(6)-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates

  • Compound Description: This study explored the synthesis and anthelmintic activity of benzimidazole derivatives []. Several compounds, notably methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate, exhibited potent activity against various helminth parasites.

RN486 [6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one]

  • Compound Description: RN486 is a selective Bruton's tyrosine kinase (Btk) inhibitor []. It demonstrates potent activity in abrogating immune hypersensitivity responses and arthritis in preclinical models.

4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine

  • Compound Description: This compound served as a model ligand for developing new 5-HT7 receptor antagonists []. Researchers explored structure-activity relationships by modifying different parts of this molecule.

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

  • Compound Description: This compound is a clinical candidate for antagonizing X-linked and cellular inhibitor of apoptosis proteins (IAPs) []. It exhibits potent activity and is currently being evaluated in a phase 1/2 clinical trial.

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent, selective, and orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc) [].

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl- piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases []. It exhibits significant antitumor activity in vivo.

5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine

  • Compound Description: This compound acts as a human DHODH inhibitor and shows potential as an immunosuppressive agent [].

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno(2,3-d)pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This study focuses on the synthesis and antimicrobial activity of 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno(2,3-d)pyrimidine-2,4(1H,3H)-diones [].

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: S 18126 acts as a potent, selective, and competitive antagonist at dopamine D4 receptors []. It has been compared with L 745,870 and raclopride in various in vitro and in vivo models.

3-(4-arylpiperazin-1-yl)cinnolines

  • Compound Description: Researchers synthesized a series of 3-(4-arylpiperazin-1-yl)cinnolines and evaluated their antifungal, antibacterial, and antitumor activities [].

3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

  • Compound Description: The patent describes different crystal forms of this compound and their use in pharmaceutical formulations, particularly for treating angiogenic eye diseases [].

1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐ 8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids

  • Compound Description: This study explored the synthesis and in vitro antimycobacterial activity of a series of quinolone-3-carboxylic acid derivatives []. Some compounds showed potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a potent and selective PI3Kα inhibitor currently in clinical trials in China for the treatment of advanced solid tumors [].

4,6-Dimethyl-2-{4-[(2-pyrimidyl)piperazin-1-yl]-methyl}isothiazolo[5,4-b]pyridin-3(2H)-one

  • Compound Description: The crystal structure of this compound was elucidated, highlighting key structural features [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: The crystal structure of this compound was analyzed, revealing details about its molecular packing and hydrogen bonding interactions [].

6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

  • Compound Description: WAY-207024 is an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) [].

Properties

CAS Number

1707735-25-8

Product Name

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

IUPAC Name

4-cyclopropyl-2-methyl-6-piperazin-1-ylpyrimidine

Molecular Formula

C12H18N4

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C12H18N4/c1-9-14-11(10-2-3-10)8-12(15-9)16-6-4-13-5-7-16/h8,10,13H,2-7H2,1H3

InChI Key

ZORQEDSLNFRANT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CC3

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.